(4-Cyano-2-ethoxyphenyl) 3-methylbenzoate
Overview
Description
(4-Cyano-2-ethoxyphenyl) 3-methylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a cyano group, an ethoxy group, and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyano-2-ethoxyphenyl) 3-methylbenzoate can be achieved through a multi-step process involving the following key steps:
Reduction: Conversion of the nitro group to an amino group.
Diazotization: Formation of a diazonium salt from the amino group.
Sandmeyer Reaction: Replacement of the diazonium group with a cyano group.
Esterification: Formation of the ester linkage between the cyano-substituted phenol and 3-methylbenzoic acid.
The reaction conditions typically involve the use of strong acids, reducing agents, and catalysts to facilitate each step. For example, nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid, while reduction can be achieved using tin and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Cyano-2-ethoxyphenyl) 3-methylbenzoate can undergo various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium ethoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 4-cyano-2-ethoxybenzoic acid.
Reduction: 4-cyano-2-ethoxyphenyl 3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Cyano-2-ethoxyphenyl) 3-methylbenzoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Materials Science: Utilized in the design of novel materials with specific properties, such as liquid crystals or polymers.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of (4-Cyano-2-ethoxyphenyl) 3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-2-methoxyphenyl 3-methylbenzoate
- 4-cyano-2-propoxyphenyl 3-methylbenzoate
- 4-cyano-2-butoxyphenyl 3-methylbenzoate
Uniqueness
(4-Cyano-2-ethoxyphenyl) 3-methylbenzoate is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to its methoxy, propoxy, and butoxy analogs. The specific combination of functional groups in this compound allows for distinct interactions and applications in various fields.
Properties
IUPAC Name |
(4-cyano-2-ethoxyphenyl) 3-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-3-20-16-10-13(11-18)7-8-15(16)21-17(19)14-6-4-5-12(2)9-14/h4-10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZCFZHSPVSKQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)OC(=O)C2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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